N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE
Overview
Description
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinyl ring substituted with dimethyl and oxo groups, and a benzamide moiety linked via a tetrafluoropropoxy group. Its unique structure suggests potential utility in medicinal chemistry, materials science, and other areas of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridinyl ring, followed by the introduction of the dimethyl and oxo groups. The benzamide moiety is then attached through a series of coupling reactions, and finally, the tetrafluoropropoxy group is introduced under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific diseases or conditions.
Industry: Its properties might make it useful in the development of new industrial processes or products, such as coatings, adhesives, or polymers.
Mechanism of Action
The mechanism by which N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, modulating signaling pathways, or altering the function of cellular components. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-3-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE include other benzamide derivatives and pyridinyl compounds with similar substitution patterns.
Uniqueness
What sets this compound apart is the specific combination of substituents and the presence of the tetrafluoropropoxy group, which may confer unique properties such as enhanced stability, specific binding affinities, or distinct reactivity profiles compared to other similar compounds.
Properties
IUPAC Name |
N-(2,4-dimethyl-6-oxopyridin-1-yl)-3-(2,2,3,3-tetrafluoropropoxymethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N2O3/c1-11-6-12(2)24(15(25)7-11)23-16(26)14-5-3-4-13(8-14)9-27-10-18(21,22)17(19)20/h3-8,17H,9-10H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDJUOAPWQOJBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C)NC(=O)C2=CC=CC(=C2)COCC(C(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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